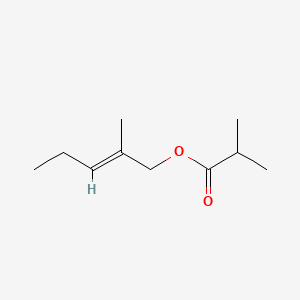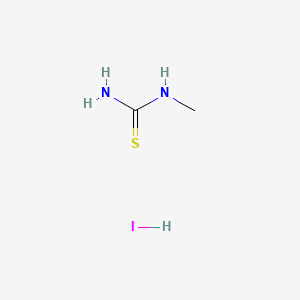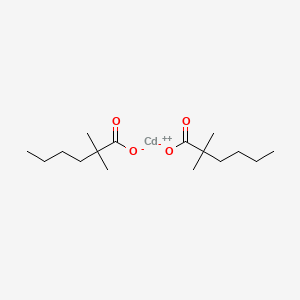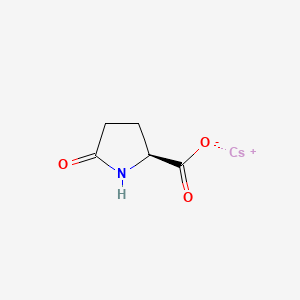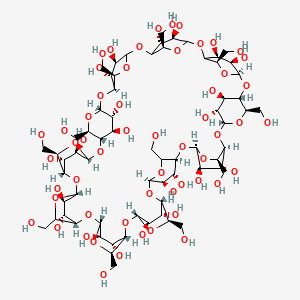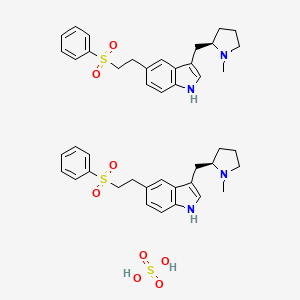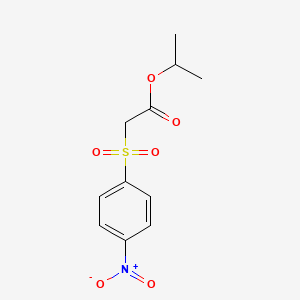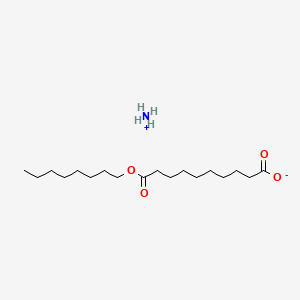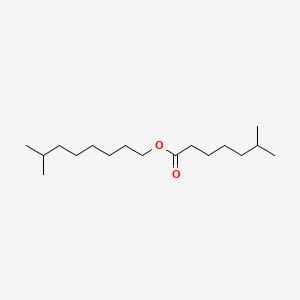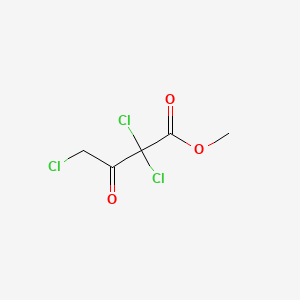
Methyl 2,2,4-trichloro-3-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,4-trichloro-3-oxobutyrate is a chemical compound with the molecular formula C5H5Cl3O3. It is known for its unique structure, which includes three chlorine atoms and a ketone group. This compound is used in various chemical syntheses and industrial applications due to its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2,4-trichloro-3-oxobutyrate can be synthesized through the chlorination of acetoacetic ester. The reaction typically involves the use of chlorine gas at temperatures ranging from 55 to 60°C for about 9 hours . The reaction conditions must be carefully controlled to ensure the correct distribution of products and to avoid over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the desired reaction conditions and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,4-trichloro-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are typically used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,4-trichloro-3-oxobutyrate is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism by which methyl 2,2,4-trichloro-3-oxobutyrate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2,4-trichloro-3-oxobutyrate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Contains a hydroxyl group instead of chlorine atoms
Uniqueness
Methyl 2,2,4-trichloro-3-oxobutyrate is unique due to its three chlorine atoms and ketone group, which confer distinct reactivity and stability. This makes it particularly useful in specific chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
85153-68-0 |
|---|---|
Molekularformel |
C5H5Cl3O3 |
Molekulargewicht |
219.45 g/mol |
IUPAC-Name |
methyl 2,2,4-trichloro-3-oxobutanoate |
InChI |
InChI=1S/C5H5Cl3O3/c1-11-4(10)5(7,8)3(9)2-6/h2H2,1H3 |
InChI-Schlüssel |
IQTNMFRCFNHMHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)CCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



